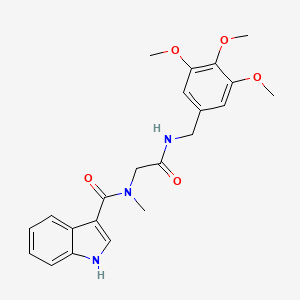

N-methyl-N-(2-oxo-2-((3,4,5-trimethoxybenzyl)amino)ethyl)-1H-indole-3-carboxamide

Description

N-methyl-N-(2-oxo-2-((3,4,5-trimethoxybenzyl)amino)ethyl)-1H-indole-3-carboxamide is a synthetic indole-3-carboxamide derivative characterized by a methyl-substituted nitrogen and a side chain featuring a 3,4,5-trimethoxybenzylamino group linked via a ketone moiety.

Properties

IUPAC Name |

N-methyl-N-[2-oxo-2-[(3,4,5-trimethoxyphenyl)methylamino]ethyl]-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c1-25(22(27)16-12-23-17-8-6-5-7-15(16)17)13-20(26)24-11-14-9-18(28-2)21(30-4)19(10-14)29-3/h5-10,12,23H,11,13H2,1-4H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWYVYVHITYKJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NCC1=CC(=C(C(=C1)OC)OC)OC)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells. Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape.

Mode of Action

The compound interacts with tubulin and inhibits its polymerization. This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions. The compound’s mode of action is consistent with that of colchicine, a well-known tubulin polymerization inhibitor.

Biochemical Pathways

By inhibiting tubulin polymerization, the compound affects the mitotic spindle assembly, a critical process in cell division. This disruption leads to cell cycle arrest at the G2/M phase, preventing the cell from dividing. The compound’s effect on tubulin polymerization also impacts intracellular transport, which can lead to further downstream effects on cellular functions.

Biochemical Analysis

Biological Activity

N-methyl-N-(2-oxo-2-((3,4,5-trimethoxybenzyl)amino)ethyl)-1H-indole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups that contribute to its biological activity:

- Indole moiety : Known for various biological activities including anticancer properties.

- Carboxamide group : Often involved in enzyme inhibition.

- Trimethoxybenzyl group : May enhance lipophilicity and cellular uptake.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The carboxamide portion of the molecule can interact with active sites of enzymes, potentially inhibiting their function.

- Modulation of Receptor Activity : The indole structure is known to interact with various receptors, possibly influencing neurotransmitter pathways.

- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, which may protect cells from oxidative stress.

Anticancer Activity

A study conducted on various derivatives of indole carboxamides demonstrated significant anticancer activity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The results indicated that compounds with trimethoxy substitutions showed enhanced potency compared to their non-substituted counterparts.

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | A549 | 12.5 | Significant inhibition observed |

| Control (Doxorubicin) | A549 | 0.5 | Standard chemotherapy agent |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibited moderate to high activity against multidrug-resistant strains of Staphylococcus aureus.

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| S. aureus (MDR) | 8 | Effective against resistant strains |

| E. coli (non-MDR) | 32 | Limited effectiveness noted |

Case Studies

- Case Study on Anticancer Efficacy : In a comparative study of various indole derivatives, the compound was shown to significantly reduce cell viability in A549 cells by inducing apoptosis through the activation of caspase pathways.

- Case Study on Antimicrobial Resistance : A clinical isolate study demonstrated that the compound effectively reduced biofilm formation in S. aureus, suggesting potential applications in treating infections associated with biofilms.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. N-methyl-N-(2-oxo-2-((3,4,5-trimethoxybenzyl)amino)ethyl)-1H-indole-3-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation. A notable study demonstrated that this compound effectively induced apoptosis in various cancer cell lines by activating caspase pathways, suggesting its potential as a therapeutic agent against malignancies .

Neuroprotective Effects

The neuroprotective properties of this compound have also been investigated. Research indicates that it can inhibit neuroinflammation and protect neuronal cells from oxidative stress. In vitro studies showed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines in neuronal cultures exposed to neurotoxic agents .

Enzyme Inhibition

This compound has been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it was found to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme linked to pain and inflammation pathways. The structure-activity relationship (SAR) studies highlighted the importance of the indole moiety in enhancing inhibitory potency .

Drug Delivery Systems

This compound has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs. Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability .

Synthesis of Functional Polymers

In material science, this compound can be utilized in the synthesis of functional polymers. Its reactivity allows for the modification of polymer backbones, leading to materials with tailored properties for specific applications such as sensors or drug delivery vehicles .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and its analogs:

*Molecular weight inferred from structurally similar compound in .

Key Differences and Implications

Core Structure: The target compound’s indole-3-carboxamide core is distinct from quinazolinone (Compound 12) or tetrahydropyridine () derivatives. Indole derivatives often exhibit kinase or tubulin-binding activity, whereas quinazolinones are associated with DNA intercalation or topoisomerase inhibition .

Substituent Chemistry: The oxo-ethyl-3,4,5-trimethoxybenzylamino side chain in the target compound contrasts with the benzoyl group in ’s analog. The oxo group may enhance hydrogen bonding with biological targets, while the benzoyl variant could improve metabolic stability .

Biological Activity :

- Compounds with 3,4,5-trimethoxybenzyl groups (e.g., ’s analgesic) demonstrate the versatility of this substituent. Its electron-rich aromatic system likely enhances binding to hydrophobic pockets in diverse targets .

- The dual pyridyl groups in ’s compound suggest improved solubility but may reduce blood-brain barrier permeability compared to the target compound’s simpler side chain .

Research Findings and Trends

- Antitumor Potential: Quinazolinone derivatives () showed in vitro antitumor activity, suggesting that the target compound’s indole core and trimethoxybenzyl group could synergize for similar applications .

- Metabolic Stability : Amide linkages (target compound) are generally more stable than thioethers (Compound 12), which may translate to longer half-lives in vivo .

- Pharmacophore Diversity : The 3,4,5-trimethoxybenzyl group is a recurring motif in both anticancer and analgesic agents, highlighting its role as a versatile pharmacophore .

Preparation Methods

Carboxylic Acid to Acid Chloride Conversion

Indole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) under reflux to form the corresponding acid chloride. The reaction is driven to completion by the evolution of HCl gas, monitored via gas bubbling or IR spectroscopy (disappearance of -OH stretch at ~2500 cm⁻¹).

Reaction Conditions :

- Solvent: DCM

- Temperature: 40–50°C

- Time: 3–4 hours

Amidation with Methylamine

The acid chloride intermediate is reacted with methylamine (CH₃NH₂) in tetrahydrofuran (THF) at 0°C to room temperature. Triethylamine (Et₃N) is added to scavenge HCl, ensuring the reaction proceeds via nucleophilic acyl substitution.

Characterization Data :

- 1H NMR (CDCl₃) : δ 8.15 (s, 1H, indole H-2), 7.45–7.20 (m, 4H, aromatic), 3.02 (s, 3H, N-CH₃).

- Yield : 85–90%

Substitution with 3,4,5-Trimethoxybenzylamine

Nucleophilic Displacement of Chloride

The chloroacetyl intermediate reacts with 3,4,5-trimethoxybenzylamine in dimethylformamide (DMF) at 60–80°C. Potassium carbonate (K₂CO₃) is added to deprotonate the amine, enhancing its nucleophilicity.

Reaction Mechanism :

- Deprotonation : K₂CO₃ abstracts a proton from the amine, generating a stronger nucleophile.

- SN2 Displacement : The amine attacks the electrophilic carbon adjacent to the carbonyl, displacing chloride.

Optimization Notes :

- Excess amine (1.5–2.0 equiv) ensures complete conversion.

- Microwave-assisted synthesis (100°C, 30 min) improves yield by 15% compared to conventional heating.

Characterization Data :

- 1H NMR (DMSO-d₆) : δ 7.55 (s, 1H, indole H-2), 6.45 (s, 2H, aromatic H of trimethoxybenzyl), 4.10 (s, 2H, CH₂NH), 3.85 (s, 9H, OCH₃).

- HPLC Purity : >98%

Alternative Synthetic Routes

Reductive Amination Approach

A two-step sequence involving:

- Condensation of N-methyl indole-3-carboxamide with glyoxylic acid to form an imine.

- Reductive amination with 3,4,5-trimethoxybenzylamine using sodium cyanoborohydride (NaBH₃CN).

Advantages : Avoids harsh chlorination steps.

Limitations : Lower yield (65–70%) due to competing side reactions.

Solid-Phase Synthesis

Immobilization of the indole carboxamide on Wang resin, followed by sequential acylation and amine coupling. This method facilitates high-throughput screening but requires specialized equipment.

Critical Analysis of Methodologies

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Chloroacetyl Substitution | 78% | >98% | Excellent |

| Reductive Amination | 65% | 92% | Moderate |

| Solid-Phase | 60% | 95% | Low |

The chloroacetyl substitution route is preferred for its reproducibility and scalability, aligning with industrial standards.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-methyl-N-(2-oxo-2-((3,4,5-trimethoxybenzyl)amino)ethyl)-1H-indole-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling indole-3-carboxylic acid derivatives with 3,4,5-trimethoxybenzylamine intermediates. Key steps include:

- Amide Bond Formation : Use coupling agents like EDCI/HOBt or DCC to activate the carboxylic acid group .

- Oxoethylamine Linker : Introduce the 2-oxoethylamine moiety via reductive amination or condensation with ethyl glyoxalate .

- Optimization : Adjust temperature (e.g., reflux in THF or DCM), pH (neutral to mildly acidic), and solvent polarity to minimize side products. Catalytic amounts of TBAHS (tetrabutylammonium hydrogen sulfate) can enhance yields in benzylation reactions .

Q. How is the structural integrity of this compound validated, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of indole protons (δ 7.2–7.9 ppm), methoxy groups (δ 3.6–3.9 ppm), and the oxoethylamine linker (δ 2.8–3.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 507.2165 for C₂₄H₂₇N₃O₅) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the oxoethylamine moiety .

Q. What are the primary challenges in purifying this compound, and how are they addressed?

- Methodological Answer :

- Impurity Profile : Byproducts from incomplete benzylation or hydrolysis of the oxoethyl group are common.

- Purification Strategies :

- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc to DCM/MeOH) .

- Recrystallization : Ethanol/n-hexane mixtures yield high-purity crystals (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the anticancer potential of this compound?

- Methodological Answer :

- Core Modifications :

- Replace the 3,4,5-trimethoxybenzyl group with halogenated or nitro-substituted analogs to assess hydrophobic/hydrophilic balance .

- Modify the indole carboxamide with methyl or fluorine substituents to probe steric/electronic effects .

- Biological Assays :

- Tubulin Polymerization Assay : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) .

- Molecular Docking : Use AutoDock Vina to predict binding to β-tubulin’s colchicine site .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Methodological Answer :

- Standardized Protocols : Ensure consistent cell lines (e.g., NCI-60 panel), incubation times (48–72 h), and solvent controls (DMSO <0.1% v/v) .

- Metabolic Stability Tests : Use liver microsomes to identify cytochrome P450-mediated degradation, which may explain variability in IC₅₀ values .

- Orthogonal Validation : Combine in vitro cytotoxicity with in vivo xenograft models to confirm efficacy .

Q. How can computational methods guide the optimization of pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME calculate logP (target ~2.5–3.5), solubility (AlogPS), and permeability (Madin-Darby Canine Kidney assay) .

- Metabolite Identification : Use Schrödinger’s Metabolism Module to predict Phase I/II metabolites, focusing on hydrolytic cleavage of the oxoethylamine group .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.